Product packaging for Butyl 4-methylhexanoate(Cat. No.:CAS No. 126391-29-5)

Butyl 4-methylhexanoate

Cat. No.: B146238
CAS No.: 126391-29-5
M. Wt: 186.29 g/mol
InChI Key: SNWUUSOYMVALAQ-UHFFFAOYSA-N
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Description

Butyl 4-methylhexanoate (CAS 126391-29-5) is a branched-chain ester with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . This compound is of significant interest in chemical research due to the structural complexity imparted by the methyl group at the 4-position of the hexanoate chain. This branching differentiates it from linear esters, leading to altered physical and chemical properties such as lower melting points and viscosity, which are valuable characteristics in the development of specialty materials . In scientific applications, branched-chain esters like this compound are investigated for their unique properties in materials science, particularly as potential components in specialty lubricants and plasticizers, where their structure can enhance low-temperature performance and oxidative stability . Furthermore, such esters are important in the flavor and fragrance industries, where they contribute to complex aroma profiles, ranging from fruity to floral notes . The compound also serves as a model molecule in chemical ecology for studying insect pheromones . A key research challenge associated with this compound is its stereoselective synthesis, as the 4-methyl group creates a chiral center, resulting in (R) and (S) enantiomers . Research efforts therefore focus on advanced synthetic strategies, including chemo-enzymatic approaches using lipases like Candida antarctica lipase B (CALB) for kinetic resolution to achieve high enantiomeric purity . Alternative laboratory-scale synthesis methods involve esterification of 4-methylhexanoic acid with butanol, catalyzed by conventional acids like sulfuric acid (H2SO4) or more modern systems like the halogen-free deep eutectic solvent [2-MIm:2PTSA], which acts as a dual catalyst and solvent . Ionic liquids, such as [BMIm][HSO4], have also been employed as efficient and recyclable catalyst-solvents for this esterification . This product is intended for research purposes only and is not approved for human or veterinary use. Researchers are encouraged to consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B146238 Butyl 4-methylhexanoate CAS No. 126391-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126391-29-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

butyl 4-methylhexanoate

InChI

InChI=1S/C11H22O2/c1-4-6-9-13-11(12)8-7-10(3)5-2/h10H,4-9H2,1-3H3

InChI Key

SNWUUSOYMVALAQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCC(C)CC

Canonical SMILES

CCCCOC(=O)CCC(C)CC

Synonyms

4-METHYL-HEXANOIC ACID BUTYL ESTER

Origin of Product

United States

Properties and Occurrence of Butyl 4 Methylhexanoate

Detailed experimental data for Butyl 4-methylhexanoate is not extensively documented in publicly available literature. However, its fundamental properties can be established, and comparisons can be drawn with its linear isomer, butyl hexanoate (B1226103), to infer its characteristics.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₂₂O₂ nih.gov
Molecular Weight 186.29 g/mol nih.govnih.gov
IUPAC Name This compound

| CAS Number | 126391-29-5 | |

Table 2: Physical Properties of the Linear Isomer (Butyl Hexanoate) for Comparison

Property Value Source
Boiling Point ~208 °C (at 760 mm Hg) thegoodscentscompany.com
Density ~0.866 g/mL (at 25 °C) chemicalbook.com

| Water Solubility | 33.39 mg/L (at 25 °C) | thegoodscentscompany.com |

The introduction of a methyl group on the hexanoate chain in this compound is expected to slightly alter its physical properties compared to the linear butyl hexanoate. Generally, branching can lead to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

Detailed Research Findings

Chemo-Enzymatic Approaches to this compound Synthesis

Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions to achieve efficient synthesis. These approaches are particularly valuable for producing chiral compounds with high purity.

Esterification Reactions and Catalytic Systems

The direct esterification of 4-methylhexanoic acid with butanol is a primary method for synthesizing this compound. This reaction is typically catalyzed by an acid.

Conventional acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective in promoting the esterification reaction. The process involves the nucleophilic acyl substitution of the carboxylic acid by the alcohol, with the removal of water driving the reaction towards the formation of the ester. Optimized conditions for this reaction include a molar ratio of acid to alcohol ranging from 1:1.25 to 1:2.5, a catalyst loading of 1–5 wt% H₂SO₄, and a temperature of 65–118°C under reflux for 2–6 hours, yielding 70–85% of the product.

Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm][HSO₄]), have emerged as dual-function catalyst-solvents. This ionic liquid facilitates homogeneous mixing of the reactants and allows for in-situ separation of the product. This method can achieve a high conversion rate of 92.8% at 65°C within 2 hours, with the added benefit of catalyst recyclability for over five cycles with minimal loss of activity.

Solid acid catalysts, like sulfate-based TiO₂, prepared via a hydrothermal in-situ loading method, offer advantages such as low production cost, high esterification rates, and easy catalyst recovery and recycling. google.com These catalysts can be used in the esterification of various carboxylic acids and alcohols, achieving esterification rates of not less than 80%. google.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst System Temperature (°C) Reaction Time (h) Yield (%) Key Advantages
H₂SO₄ 118 6 80 Conventional, effective
p-TSA 100 4 78 Milder acid catalyst
[BMIm][HSO₄] 65 2 92.8 Dual catalyst-solvent, high conversion, recyclable
Sulfate-based TiO₂ Varies Varies >80 Solid catalyst, easy recovery, recyclable

Enantioselective Synthesis via Biocatalysis

Biocatalysis offers a powerful tool for the synthesis of specific enantiomers of chiral compounds like this compound. pharmasalmanac.comresearchgate.net Enzymes, particularly lipases, exhibit high stereo- and regioselectivities, enabling the production of highly enriched single enantiomers under mild reaction conditions. pharmasalmanac.comresearchgate.net

Lipases are widely used for the kinetic resolution of racemic mixtures through transesterification. tandfonline.commdpi.com In the synthesis of this compound, a lipase (B570770) can selectively catalyze the reaction of one enantiomer of a starting material, leaving the other enantiomer unreacted.

For instance, the kinetic resolution of 4-methylhexanoic acid methyl ester via transesterification with butanol has been investigated using various hydrolases. tandfonline.com Candida antarctica lipase B (CALB) shows a preference for the R-enantiomer of the substrate, while Rhizomucor miehei lipase favors the S-enantiomer. tandfonline.com CALB has demonstrated a moderate enantiomeric ratio (E) of 5 in this transesterification. tandfonline.com The efficiency of this resolution can be influenced by factors such as the enzyme source and reaction temperature. tandfonline.com Lipases can be used in both free and immobilized forms, with immobilization often leading to enhanced stability and reusability. mdpi.com The use of organic solvents is common in these reactions to improve the solubility of hydrophobic substrates. koreascience.krresearchgate.net

Advances in protein engineering have enabled the development of customized enzymes with improved activity, stability, and selectivity for specific transformations. pharmasalmanac.comnih.gov Engineered ketoreductases (KREDs), for example, are used in the asymmetric reduction of prochiral ketones to produce chiral alcohols, which are key intermediates in the synthesis of various pharmaceuticals. rsc.org These engineered enzymes can be coupled with cofactor regeneration systems, such as glucose dehydrogenase (GDH), to improve efficiency and reduce costs, making the processes suitable for large-scale industrial applications. nih.govbohrium.com

The development of engineered enzyme systems allows for the synthesis of chiral intermediates with high optical purity. nih.govbohrium.com For example, engineered bi-enzyme coupled systems have been developed for the highly efficient synthesis of chiral intermediates like (R)-2-hydroxy-4-phenylbutyrate ethyl ester, achieving high conversion rates and enantiomeric excess. nih.govbohrium.com These systems often involve the co-expression of the primary enzyme and a cofactor regeneration enzyme in a microbial host, creating a whole-cell biocatalyst. rsc.org This approach simplifies the process and minimizes by-product formation. nih.gov

Advanced Organic Synthesis Routes

Beyond traditional esterification, advanced organic synthesis methods provide alternative pathways to this compound and its precursors.

Nucleophilic Alkylation Strategies

Nucleophilic alkylation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of the 4-methylhexanoic acid backbone. free.fr One strategy involves the alkylation of enolates or other carbon nucleophiles. free.frdokumen.pub For example, the synthesis of 4-methylhexanoic acid can be achieved through the decarboxylation of a malonic ester derivative. chemicalbook.com This involves the initial alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. chemicalbook.com The resulting 4-methylhexanoic acid can then be esterified with butanol as described previously.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, including esterification. This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. In the context of ester production, microwave irradiation can enhance the rate of reaction between an alcohol and a carboxylic acid.

For the synthesis of esters, a general procedure involves treating an aromatic or aliphatic acid with an alcohol in the presence of a catalyst, such as concentrated sulfuric acid. nih.gov This mixture is then subjected to microwave irradiation for a short duration. For instance, the synthesis of ethyl benzoate (B1203000) derivatives has been achieved with high yields (95%) in as little as 10 minutes under microwave conditions at 100 watts. nih.gov A similar protocol could be applied to the synthesis of this compound, where 4-methylhexanoic acid would be reacted with butanol. The rapid, localized heating provided by the microwave can overcome activation energy barriers more effectively, often leading to cleaner reactions with fewer byproducts and improved yields.

Table 1: Example of Microwave-Assisted Ester Synthesis Conditions This table is based on a general procedure for aromatic esters and is illustrative for the synthesis of this compound.

ParameterConditionReference
ReactantsAromatic Acid (0.01 mol), Ethanol (B145695) (60 mL) nih.gov
CatalystConcentrated Sulfuric Acid (1.5 mL) nih.gov
Microwave Power100 Watts nih.gov
Reaction Time10 minutes nih.gov
Reported Yield95% nih.gov

Continuous Flow Reactor Applications in Ester Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for chemical synthesis, including ester production. In a flow reactor, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs, and the product is collected at the outlet. mt.com This technology is increasingly being adopted in the fine chemical and pharmaceutical industries due to its inherent safety, improved quality control, and efficiency. mt.comcorning.com

The application of continuous flow reactors to ester synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net The high surface-area-to-volume ratio in these reactors facilitates superior heat transfer, enabling the safe execution of highly exothermic reactions. mt.com For ester production, this means reactions can often be run at higher temperatures than in batch reactors, accelerating the reaction rate and potentially increasing yield. mt.com Furthermore, the use of packed-bed reactors containing solid catalysts (such as immobilized enzymes) is well-suited for continuous flow processes, simplifying catalyst separation and reuse. nih.govamt.uk This approach enhances the sustainability and cost-effectiveness of the synthesis. amt.uk

Table 2: Comparison of Continuous Flow vs. Batch Reactors for Ester Production

FeatureContinuous Flow ReactorBatch ReactorReference
Process ControlPrecise control of temperature, pressure, residence time.Less precise; potential for temperature/concentration gradients. mt.comresearchgate.net
Heat TransferExcellent, due to high surface-area-to-volume ratio.Often limited, especially on a large scale. corning.comamt.uk
SafetyInherently safer due to small reaction volumes at any given time.Higher risk with large volumes of hazardous materials. mt.comamt.uk
ScalabilityScalable by "numbering-up" or "scale-out" (running reactors in parallel) or longer run times."Scale-up" can be complex, often encountering heat/mass transfer issues. amt.ukbeilstein-journals.org
Product QualityOften higher purity and consistency due to uniform conditions.Can have batch-to-batch variability. mt.comcorning.com

Mechanoredox Reactions in Ester Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a sustainable and powerful alternative to traditional solvent-based synthesis. acs.orgresearchgate.net A recent advancement in this field is mechanoredox chemistry, which utilizes the force-induced activation of piezoelectric materials, such as barium titanate (BaTiO₃), to mediate redox reactions. nih.gov When subjected to mechanical stress in a ball mill, these materials become highly polarized and can facilitate single-electron transfer, mimicking the function of photoredox catalysts but without the need for light. nih.gov

This technique has shown great potential for generating high-value radical species for transformations like C-C bond formation and borylation under solvent-free conditions. nih.gov The process is often carried out in air and does not require the stringent anhydrous conditions typical of many redox reactions, making it highly applicable for industrial settings. nih.gov

While the direct application of mechanoredox catalysis to the esterification reaction for synthesizing this compound has not been extensively documented, the principles of mechanochemistry are relevant. Traditional mechanochemical approaches (without the redox component) can facilitate ester synthesis. More broadly, the development of mechanoredox reactions represents a frontier in sustainable chemistry that could, in the future, offer novel pathways for ester synthesis, potentially through radical-based mechanisms that differ from conventional acid-catalyzed esterification. researchgate.netnih.gov

Methodological Comparisons and Process Optimization

Efficiency and Scalability Assessments of Synthetic Routes

The choice of synthetic methodology for this compound is governed by factors of efficiency, scalability, and sustainability. Each of the discussed methods presents a unique profile in these respects.

Microwave-Assisted Synthesis excels in speed and efficiency on a laboratory scale. nih.gov The primary advantage is the dramatic reduction in reaction time from hours to minutes, which can lead to higher throughput for small-scale batch production. However, scaling up microwave synthesis to an industrial level can be challenging due to limitations in the penetration depth of microwaves and the engineering of large-scale microwave reactors.

Continuous Flow Reactors are designed for scalability. amt.uk The transition from laboratory-scale discovery to industrial production is often more seamless than with batch processes. corning.combeilstein-journals.org Scalability is typically achieved through "scale-out" or "numbering-up," where multiple reactors are run in parallel, or by extending the operational run time, thus avoiding the complex challenges of heat and mass transfer that plague the scale-up of large batch reactors. beilstein-journals.org This leads to consistent product quality regardless of production volume and enhances process safety. mt.comcorning.com

Mechanochemistry (and Mechanoredox) offers significant environmental benefits by reducing or eliminating the need for bulk solvents. researchgate.net This approach is highly efficient in terms of atom economy and waste reduction. While scalability of ball milling is an active area of research, recent developments in twin-screw extrusion and continuous milling processes show promise for industrial-scale mechanochemical production. cardiff.ac.uk

Table 3: Efficiency and Scalability Comparison

MethodKey Efficiency DriverScalability ApproachPrimary LimitationReference
Microwave-AssistedRapid heating, drastically reduced reaction times.Batch-wise; large-scale is challenging.Microwave penetration depth, reactor engineering for scale-up. nih.gov
Continuous FlowSuperior process control, improved yield and purity.Seamless scale-out by numbering-up or extended run time.Initial equipment cost, potential for channel clogging with solids. corning.comamt.ukbeilstein-journals.org
MechanochemistrySolvent-free conditions, reduced waste.Continuous milling (e.g., extrusion); an emerging technology.Currently less established for high-volume production compared to flow. acs.orgresearchgate.net

Stereochemical Control in this compound Synthesis

The 4-position of the hexanoate (B1226103) moiety in this compound is a chiral center, meaning the molecule exists as two enantiomers. The sensory properties of chiral molecules, particularly flavors and fragrances, are often enantiomer-dependent. wur.nl Therefore, controlling the stereochemistry during synthesis is crucial for producing a compound with the desired organoleptic profile.

The most effective methods for achieving stereochemical control in this context involve biocatalysis, specifically the use of enzymes like lipases. These methods rely on the kinetic resolution of a racemic mixture of the precursor, 4-methylhexanoic acid, or its esters. wur.nl

Lipases, such as Candida antarctica lipase B (often immobilized and sold as Novozym® 435), can selectively catalyze the esterification or hydrolysis of one enantiomer over the other. nih.govacs.org For example, by reacting racemic 4-methylhexanoic acid with butanol in the presence of a lipase, one enantiomer of the acid will be converted to this compound at a much faster rate. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the enantiomerically enriched ester from the remaining unreacted acid enantiomer. This approach provides a direct route to optically pure or enriched this compound. wur.nl

Recent advances in protein engineering allow for the development of highly specific enzymes tailored for a particular substrate and reaction, offering improved yields and stereoselectivity. nih.govacademie-sciences.fr

Table 4: Biocatalytic Strategies for Stereochemical Control

StrategyDescriptionTypical BiocatalystAdvantageReference
Kinetic Resolution via EsterificationSelective esterification of one enantiomer from a racemic mixture of 4-methylhexanoic acid.Lipases (e.g., Candida antarctica lipase B).Direct synthesis of the desired enantiomeric ester. wur.nlacs.org
Kinetic Resolution via HydrolysisSelective hydrolysis of one enantiomer from a racemic mixture of this compound.Lipases.Can resolve an existing racemic ester mixture. wur.nl
Engineered EnzymesUse of enzymes modified through directed evolution or computational design for higher selectivity and activity.Engineered lipases or other hydrolases.Can achieve extremely high enantiomeric excess (>99% ee) and yields. nih.govacademie-sciences.fr

Advanced Chromatographic Techniques

Chromatography is a fundamental tool for separating this compound from other volatile compounds. When coupled with mass spectrometry, it provides a powerful platform for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile esters like this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

A summary of optimized GC-MS parameters from a study on wine volatiles is presented below:

ParameterOptimized Value
GC Column Agilent Innowax (30 m × 0.25 mm i.d., 0.25 μm film thickness)
Carrier Gas Helium at 1 mL/min
Oven Program 40°C (5 min) to 240°C (20 min) at 3°C/min
Injector Gerstel CIS-4 with a 5:1 split ratio
Desorption 20°C to 300°C (5 min) at 60°C/min
MS Scan Range 35–300 amu

This table summarizes optimized parameters for the analysis of volatile compounds in wine, which would be applicable for the analysis of this compound in similar matrices. mdpi.com

To enhance the reliability of compound identification across different instruments and laboratories, Retention Time Locking (RTL) is often employed. europa.eueuropa.eu RTL adjusts the carrier gas pressure to ensure that the retention time of a specific compound remains consistent, even after column maintenance or when using a different GC system. thermofisher.comspectroscopyonline.com This is particularly useful when screening for a large number of target compounds. europa.eu

Mass spectral databases are indispensable tools for the identification of unknown compounds. sisweb.comcaymanchem.com These databases contain vast collections of mass spectra for known compounds. By comparing the experimentally obtained mass spectrum of an unknown peak with the spectra in the database, a probable identification can be made. The National Institute of Standards and Technology (NIST) maintains a widely used and comprehensive mass spectral library. sisweb.comnist.gov Other specialized databases, such as the Cayman Spectral Library for forensic drug standards, also exist. caymanchem.com Open-source databases like MassBank also provide access to a wealth of mass spectral data for a wide range of chemical compounds. massbank.jp

For the analysis of flavor and fragrance compounds, including esters like this compound, specialized databases are often created and maintained. europa.eu These libraries may contain retention time data in addition to mass spectra, further increasing the confidence in compound identification. europa.eu

While GC-MS is the preferred method for volatile compounds, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be a valuable alternative, especially for analyzing less volatile compounds or for samples in complex matrices where extensive cleanup might be required. chromatographyonline.comnih.gov In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of target compounds. nih.gov

The development of an HPLC-MS/MS method involves optimizing several parameters, including the choice of column, the composition of the mobile phase, the flow rate, and the mass spectrometer settings. chromatographyonline.com For instance, in the analysis of preservatives in cosmetics, a C18 or biphenyl (B1667301) column might be used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid to improve ionization. chromatographyonline.com

A significant challenge in HPLC-MS/MS analysis is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. nih.govnih.gov Careful sample preparation and the use of internal standards are crucial to mitigate these effects. nih.gov

A summary of typical HPLC-MS/MS parameters for the analysis of small molecules is provided below:

ParameterTypical Value
Column Reversed-phase (e.g., C18, Biphenyl)
Mobile Phase Gradient of water and organic solvent (e.g., acetonitrile, methanol) with formic acid
Flow Rate 0.2 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole (QqQ) or Ion Trap
Detection Mode Multiple Reaction Monitoring (MRM)

This table provides a general overview of parameters used in HPLC-MS/MS analysis of small molecules in complex matrices. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profiling

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound. These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uva.nlresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of this compound.

In ¹H NMR, the chemical shift (δ) of each proton signal provides information about its chemical environment. The splitting pattern (multiplicity) of the signals reveals the number of neighboring protons, and the integration of the signal area is proportional to the number of protons it represents.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group and the 4-methylhexanoate moiety. For example, the protons on the carbon adjacent to the ester oxygen (the -OCH₂- group of the butyl chain) would appear at a characteristic downfield chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the type of carbon (e.g., carbonyl, aliphatic).

A table summarizing the expected types of proton and carbon signals for this compound is presented below:

Structural Unit Expected ¹H NMR Signals Expected ¹³C NMR Signals
Butyl Group Signals for -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groupsSignals for each of the four unique carbons
4-Methylhexanoate Moiety Signals for -C(=O)CH₂-, -CH₂-, -CH(CH₃)-, and the two -CH₃ groupsSignals for the carbonyl carbon, and the six carbons of the hexanoate chain

This table provides a generalized expectation of the NMR signals for this compound based on its structure and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum reveals key absorption bands that confirm its identity as an ester. The most prominent feature in the IR spectrum of an ester is the strong absorption from the carbonyl (C=O) group stretch. wpmucdn.comlibretexts.org For aliphatic esters like this compound, this peak typically appears in the range of 1750-1730 cm⁻¹. uc.edu

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1750-1730 Strong
C-O (Ester) Stretch 1300-1000 Strong
C-H (Alkane) Stretch 3000-2850 Strong
C-H (Alkane) Bend 1470-1450 Medium

Microwave Spectroscopy for Gas-Phase Conformer Analysis

Microwave spectroscopy is a high-resolution technique ideal for determining the precise three-dimensional structure of molecules in the gas phase, including the identification of different stable conformers. mdpi.com While specific studies on the microwave spectrum of this compound are not readily found in the searched literature, extensive research on related esters, such as methyl hexanoate and ethyl butyrate, provides a strong basis for understanding what such an analysis would entail. mdpi.comdntb.gov.ua

These studies reveal that even relatively simple esters can exist as multiple conformers due to rotation around single bonds. For example, the analysis of methyl hexanoate identified two distinct conformers, one with Cs symmetry and another with C1 symmetry, arising from the orientation of the alkyl chain relative to the carbonyl group. mdpi.comresearchgate.net A similar investigation of this compound would involve measuring its rotational spectrum and comparing the experimentally determined rotational constants to those predicted by quantum chemical calculations for various possible geometries. This comparison allows for the definitive assignment of the observed conformers and provides insights into the subtle energetic differences that govern the molecule's preferred shapes in the absence of solvent or crystal packing forces. znaturforsch.com The branching at the 4-position of the hexanoate chain would likely lead to a complex conformational landscape, making microwave spectroscopy an invaluable tool for its detailed structural elucidation.

Chemoinformatic and Data Processing Approaches

Database Applications in Compound Identification and Verification

Chemical databases are indispensable tools for the identification and verification of chemical compounds. This compound is cataloged in major public repositories such as PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook. nih.govnist.gov These databases provide a centralized location for aggregated chemical information, assigning unique identifiers to each compound to prevent ambiguity. For this compound, its PubChem Compound ID (CID) is 12159498. nih.gov

These resources offer a wealth of information, including:

Nomenclature: IUPAC names, synonyms, and trade names.

Chemical Formula and Molecular Weight: C₁₁H₂₂O₂ and 186.29 g/mol , respectively. nih.govnist.gov

Structural Information: 2D structures, 3D conformers, and various chemical identifiers like InChI and SMILES strings. nist.gov

Physicochemical Properties: Computed properties such as XLogP3 (a measure of lipophilicity), hydrogen bond donor/acceptor counts, and topological polar surface area. nih.gov

Spectral Data: While experimental spectra are not always available, these databases often contain links to spectral data or provide gas chromatography retention indices, which are useful for identification. nist.gov

By comparing experimentally obtained data (e.g., from mass spectrometry or IR spectroscopy) with the information stored in these databases, researchers can confidently verify the identity of an unknown sample as this compound. researchgate.net

Table 2: Database Identifiers for this compound

Database Identifier Type Identifier
PubChem CID 12159498
NIST Chemistry WebBook Main ID This compound
IUPAC InChIKey SNWUUSOYMVALAQ-UHFFFAOYSA-N

Computational Tools for Spectral Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectra of molecules like this compound. nih.gov Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can simulate the IR spectrum of a molecule with a high degree of accuracy. sciepub.com These theoretical spectra can be invaluable in several ways:

Aiding Assignment: By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can help assign the absorption bands observed in an experimental spectrum to specific molecular motions. sciepub.com

Distinguishing Isomers: When experimental data is ambiguous, comparing it to the predicted spectra of different isomers can help identify the correct structure.

Understanding Conformational Effects: For flexible molecules, spectra can be calculated for different stable conformers. The final predicted spectrum can be a population-weighted average, providing a more accurate match to the experimental spectrum, which represents an average of all conformers present. frontiersin.org

Recent advances have also seen the rise of machine learning models trained on vast datasets of experimental and calculated spectra. nih.gov These models, such as Graphormer-IR, can predict experimental IR spectra directly from a molecule's structure with remarkable speed and accuracy, further streamlining the process of compound identification. chemrxiv.org Such computational tools, whether based on first-principles calculations or machine learning, are becoming increasingly integrated into the analytical workflow, complementing experimental techniques and providing deeper insights into molecular structure and behavior. arxiv.org

Natural Occurrence and Biosynthesis

Isolation and Characterization from Biological Sources

The identification of branched-chain esters in natural products often involves sophisticated analytical techniques to isolate and characterize these volatile and structurally similar molecules.

Marine environments are a rich source of diverse lipids, including wax esters, which are structurally related to Butyl 4-methylhexanoate. wikipedia.orgnzic.org.nz These esters are crucial for energy storage and buoyancy in many marine animals. nzic.org.nzscielo.br For instance, the copepod Calanus finmarchicus contains large amounts of wax esters, which are more stable against oxidation than many other lipids. uit.no

Research into marine organisms has identified a variety of branched-chain fatty acids (BCFAs) that are components of these esters. Sponges of the class Demospongiae, for example, are known to synthesize a wide array of unusual metabolites, including iso-, anteiso-, and other branched-chain fatty acids. mdpi.com In the sea cucumber Cucumaria frondosa, iso- and anteiso-branched chain fatty acids were found to be the most abundant monomethyl BCFAs within its lipid classes, with total BCFAs accounting for 18-31% of lipids in the viscera. mdpi.com Similarly, long-chain wax esters have been isolated from the sponge Chalinula saudensis, where they likely serve as an energy reserve. scielo.br The fatty acid composition of these marine wax esters often reflects the diet of the organism, incorporating fatty acids from phytoplankton. wikipedia.org

Table 1: Examples of Related Branched-Chain Fatty Acids and Esters in Marine Organisms

OrganismCompound TypeSpecific Compounds/Structures IdentifiedReference
Calanus finmarchicus (Copepod)Wax EstersComposed of C14-C22 fatty acids and C16-C22 fatty alcohols, often unsaturated. uit.no
Cucumaria frondosa (Sea Cucumber)Branched-Chain Fatty AcidsIso- and anteiso-BCFAs (e.g., ai-15:0), 12-methyltetradecanoic acid (12-MTA). mdpi.com
Chalinula saudensis (Sponge)Long-Chain Wax EstersC28H56O2, C30H60O2, C32H62O2, C36H70O2. scielo.br
Various Marine FishBranched-Chain Fatty AcidsSmall amounts of iso- and anteiso-BCFAs with 14-18 carbons. mdpi.com

Plant Metabolite Identification and Context

In plants, particularly in fruits, branched-chain esters are significant contributors to their distinct flavor and aroma profiles. nih.gov These volatile organic compounds (VOCs) are derived from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govfrontiersin.org The parent acid of the title compound, 4-methylhexanoic acid, has been identified in foods such as cheese, lamb, and mutton. europa.eu While the butyl ester is less commonly reported, its precursors and related structures are well-documented in plants.

For example, the ripening of fruits like apples and bananas involves the production of anteiso- and iso-branched-chain esters, which are synthesized de novo from newly created precursors rather than from the breakdown of existing proteins. acs.org The metabolism of BCAAs is a primary source for these esters. oup.com In tomato, for instance, branched-chain aminotransferase (BCAT) enzymes are key to the interconversion of BCAAs and their corresponding α-ketoacids, which are direct precursors for ester synthesis. oup.com A study of apple and banana fruit demonstrated that inhibiting the synthesis of BCAAs led to a universal decrease of over 90% in the content of related branched-chain esters. acs.org

Table 2: Examples of Branched-Chain Esters Identified as Plant Metabolites

Plant/FruitRelated Branched-Chain Ester(s)Precursor Amino Acid(s)Reference
Apple (Malus ×domestica)Esters derived from isoleucine metabolism.Isoleucine, Valine acs.orgpnas.org
Banana (Musa spp.)Anteiso- and iso-branched-chain esters.Isoleucine, Leucine, Valine acs.org
Melon (Cucumis melo)Various amino acid-derived esters.Leucine, Isoleucine, Valine frontiersin.org
Tomato (Solanum lycopersicum)Glc- and Suc-linked branched-chain esters.Leucine, Isoleucine, Valine oup.com

Elucidation of Biosynthetic Pathways

The formation of this compound and similar esters is a multi-step enzymatic process. The biosynthesis begins with the formation of a branched-chain fatty acid, which is then esterified with an alcohol.

The biosynthesis of branched-chain esters is intricately linked to amino acid catabolism. frontiersin.org The general pathway involves two main stages: the formation of a branched acyl-coenzyme A (CoA) and its subsequent esterification with an alcohol.

Formation of Branched Acyl-CoAs: Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine serve as the initial precursors. nih.govfrontiersin.org These amino acids are converted into their corresponding branched-chain α-ketoacids by branched-chain aminotransferases (BCATs). oup.com These ketoacids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to form branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). frontiersin.org Alternatively, fatty acid synthase (FAS) can incorporate branched starter units derived from BCAA degradation or use extenders like methylmalonyl-CoA to create mid-chain branched fatty acids. nih.govresearchgate.netnih.gov

Esterification: The final and decisive step is the esterification of the branched acyl-CoA with an alcohol, a reaction catalyzed by alcohol acyltransferases (AATs). frontiersin.orgfrontiersin.org AATs are part of the BAHD superfamily of acyltransferases and are responsible for the synthesis of many esters that contribute to fruit flavor. frontiersin.orgnih.gov In a related process, wax synthases (WS) catalyze the formation of wax esters by combining a fatty acyl-CoA with a fatty alcohol. mdpi.comresearchgate.net The promiscuity of these enzymes allows them to accept a wide range of substrates, leading to the great diversity of esters found in nature. frontiersin.org

Table 3: Key Enzymes in Branched-Chain Ester Biosynthesis

Enzyme FamilyFunctionPrecursors / SubstratesReference
Branched-Chain Aminotransferase (BCAT)Catalyzes the reversible transamination between BCAAs and branched-chain α-ketoacids.Leucine, Isoleucine, Valine oup.com
Fatty Acid Synthase (FAS)Synthesizes fatty acids; can use branched primers or extenders to create BCFAs.Acetyl-CoA, Malonyl-CoA, Branched Acyl-CoAs, Methylmalonyl-CoA nih.govnih.gov
Alcohol Acyltransferase (AAT)Catalyzes the final esterification step to form volatile esters.Branched Acyl-CoAs, Alcohols frontiersin.orgfrontiersin.org
Wax Synthase (WS)Esterifies a fatty acyl-CoA with a fatty alcohol to produce a wax ester.Fatty Acyl-CoAs, Fatty Alcohols mdpi.comresearchgate.netfrontiersin.org

Metabolic Engineering Strategies for Enhanced Production

The industrial demand for natural flavors and specialty biofuels has driven research into the metabolic engineering of microorganisms and plants to enhance the production of esters. tandfonline.com Strategies typically focus on increasing the precursor supply and boosting the final esterification step.

In the yeast Saccharomyces cerevisiae, a common cell factory, several genes have been targeted to improve the production of fatty acid ethyl esters (FAEEs). nih.govoup.com Successful strategies include the overexpression of a wax ester synthase (ws2), along with enzymes that increase the pool of acetyl-CoA, such as acetyl-CoA synthetase (acs) and acetaldehyde (B116499) dehydrogenase (ALD6). nih.gov Further enhancements have been achieved by overexpressing a mutant version of acetyl-CoA carboxylase (ACC1), which is a key enzyme in fatty acid synthesis. nih.gov

In plants, metabolic engineering has been used to produce wax esters in oilseed crops like Brassica carinata. nih.gov By introducing genes for a wax synthase (ScWS) and a fatty acyl-CoA reductase (ScFAR), which produces the necessary fatty alcohols, transgenic lines were created that produced up to 25% wax ester content in their seed oil. mdpi.comnih.gov These efforts demonstrate that redirecting fatty acid metabolism towards the synthesis of valuable esters is a viable and effective biotechnological approach. nih.gov

Table 4: Metabolic Engineering Strategies for Enhanced Ester Production

OrganismEngineering StrategyKey Genes/Enzymes TargetedOutcomeReference
Saccharomyces cerevisiaeIncrease precursor pools and final esterification.Overexpression of Wax Ester Synthase (ws2), Acetyl-CoA Synthetase (acs), Acetyl-CoA Carboxylase (ACC1).Improved production of Fatty Acid Ethyl Esters (FAEEs). nih.govoup.com
Brassica carinata (Ethiopian mustard)Introduce wax ester biosynthesis pathway.Expression of Jojoba Wax Synthase (ScWS) and Fatty Acyl-CoA Reductase (ScFAR).Production of up to 25% wax ester content in seed oil. mdpi.comnih.gov
Escherichia coliIntroduce alcohol and ester synthesis pathways.Expression of Wax Ester Synthase (atfA) and alcohol synthesis pathway from Zymomonas mobilis.Production of FAEEs from glucose. oup.com

Table of Mentioned Compounds

Environmental Fate and Biotransformation

Microbial Degradation Pathways

The breakdown of Butyl 4-methylhexanoate in the environment is a biologically driven process, initiated by microbial enzymes. The initial and most critical step is the hydrolysis of the ester bond, which separates the molecule into its constituent parts: butanol and 4-methylhexanoic acid. The subsequent degradation of these two molecules then proceeds along distinct metabolic routes, influenced by the presence or absence of oxygen.

The biotransformation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the rates and mechanisms differ significantly.

Under aerobic conditions , the initial hydrolysis of this compound is followed by the oxidation of butanol and 4-methylhexanoic acid. Butanol is readily metabolized by a wide range of microorganisms through successive oxidation steps to butyraldehyde, butyric acid, and finally to acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water. The branched-chain fatty acid, 4-methylhexanoic acid, is also expected to undergo degradation, likely via a modified β-oxidation pathway. The presence of a methyl branch can, however, slow down this process compared to straight-chain fatty acids.

Under anaerobic conditions , the degradation process is generally slower. While the initial hydrolysis of the ester bond still occurs, the subsequent breakdown of butanol and 4-methylhexanoic acid follows different metabolic routes. Butanol can be fermented to various products, including butyrate, acetate (B1210297), and hydrogen gas. The anaerobic degradation of branched-chain fatty acids is more complex and less well-understood than that of their straight-chain counterparts. Studies on similar branched structures suggest that the degradation of 4-methylhexanoic acid would likely proceed through a pathway involving carboxylation or isomerization to circumvent the steric hindrance posed by the methyl group, eventually leading to the formation of smaller volatile fatty acids and ultimately methane (B114726) and carbon dioxide in methanogenic environments. Research on the anaerobic biodegradation of various alkyl esters in marine sediment has shown that branching in the alcohol or acid moiety generally decreases the rate and extent of degradation compared to linear esters. nih.govresearchgate.net

The primary intermediate metabolites following the initial hydrolysis are:

Butanol

4-methylhexanoic acid

Further aerobic degradation of butanol would produce:

Butyraldehyde

Butyric acid

The aerobic degradation of 4-methylhexanoic acid is anticipated to generate intermediates such as:

Hydroxylated derivatives of 4-methylhexanoic acid

Keto-derivatives of 4-methylhexanoic acid

Under anaerobic conditions, the fermentation of butanol can lead to:

Butyrate

Acetate

Hydrogen

The anaerobic breakdown of 4-methylhexanoic acid is more speculative but could involve intermediates like:

Other branched-chain fatty acids of shorter chain length

Volatile fatty acids (e.g., propionate, acetate)

One study on the microbial degradation of the branched alkane 2-methylhexane (B165397) identified 5-methylhexanoic acid as a metabolite, a structural isomer of 4-methylhexanoic acid, indicating that microbial systems can process such branched structures. bohrium.com Another study on the anaerobic degradation of n-hexane by a denitrifying bacterium identified 4-methyloctanoic acid and 2-methylhexanoic acid as intermediates, further supporting the microbial capability to metabolize methyl-branched fatty acids. geologyscience.ru

Table 1: Plausible Intermediate Metabolites of this compound Degradation

Degradation Condition Initial Metabolites Subsequent Intermediates
Aerobic Butanol, 4-methylhexanoic acid Butyraldehyde, Butyric acid, Hydroxylated and keto-derivatives of 4-methylhexanoic acid, Acetyl-CoA

| Anaerobic | Butanol, 4-methylhexanoic acid | Butyrate, Acetate, Hydrogen, Shorter-chain branched fatty acids, Propionate |

The key enzymatic step in the degradation of this compound is the cleavage of the ester bond, a reaction catalyzed by a class of enzymes known as esterases or lipases . nih.govnih.govresearchgate.net These enzymes are ubiquitous in microorganisms and exhibit a broad range of substrate specificities.

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are serine hydrolases that catalyze the hydrolysis of ester bonds. nih.gov While lipases typically act on water-insoluble long-chain triglycerides, esterases preferentially hydrolyze water-soluble esters with shorter-chain fatty acids. Given the structure of this compound, both types of enzymes could potentially be involved in its initial hydrolysis. Microbial esterases are known to hydrolyze a wide variety of esters, including butyl esters. nih.gov

Following hydrolysis, the resulting butanol and 4-methylhexanoic acid are metabolized by other specific enzyme systems:

Alcohol dehydrogenases and aldehyde dehydrogenases are crucial for the aerobic oxidation of butanol.

The degradation of 4-methylhexanoic acid, particularly under aerobic conditions, would involve enzymes of the β-oxidation pathway , potentially with modifications to handle the methyl branch.

Under anaerobic conditions, a different set of enzymes, including carboxylases and isomerases , may be required to process the branched-chain fatty acid.

Research on a lipase (B570770) from Burkholderia sp. demonstrated its ability to hydrolyze tert-butyl octanoate, an ester with a bulky substituent, indicating that some microbial lipases are capable of acting on sterically hindered esters. tandfonline.com This suggests that enzymes capable of hydrolyzing this compound are likely present in diverse microbial populations.

Environmental Factors Influencing Degradation Kinetics

The rate at which this compound is degraded in the environment is not solely dependent on the presence of capable microorganisms but is also significantly influenced by a variety of environmental factors.

The efficiency of bioremediation of environments contaminated with esters like this compound is highly dependent on the composition and metabolic capabilities of the indigenous microbial communities.

Diverse microbial consortia are generally more effective at degrading complex organic compounds than single microbial species. This is because different species within the community can carry out different steps of the degradation pathway, leading to a more complete mineralization of the compound.

The presence of bacteria and fungi with robust esterase and lipase activity is fundamental for the initial breakdown of this compound. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various fungi are known for their ability to degrade a wide range of esters and hydrocarbons. researchgate.net

In anaerobic environments, the degradation relies on a syntrophic relationship between different groups of microorganisms. Hydrolytic and fermentative bacteria carry out the initial breakdown, while methanogenic archaea are responsible for the final conversion of intermediates to methane. nih.govresearchgate.net The presence of branched-chain fatty acids in sediments is often attributed to bacterial origins. nih.gov

Table 2: Microbial Genera Potentially Involved in this compound Degradation

Microbial Group Potential Role Relevant Genera
Aerobic Bacteria Ester hydrolysis, Alcohol and fatty acid oxidation Pseudomonas, Bacillus, Rhodococcus, Acinetobacter
Fungi Ester hydrolysis, Fatty acid degradation Aspergillus, Penicillium, Fusarium
Anaerobic Bacteria Hydrolysis, Fermentation, Syntrophic degradation Clostridium, Syntrophomonas, Desulfovibrio

| Archaea | Methanogenesis | Methanosaeta, Methanosarcina |

Several key environmental parameters can significantly influence the rate and extent of this compound biodegradation.

Temperature: Microbial activity generally increases with temperature up to an optimal point. Therefore, the degradation of this compound is expected to be faster in warmer environments.

pH: The optimal pH for the activity of most microbial esterases is typically in the neutral to slightly alkaline range. Extreme pH values can inhibit microbial growth and enzyme function, thereby slowing down degradation.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. In nutrient-limited environments, the rate of biodegradation can be significantly reduced.

Oxygen Availability: As discussed, the presence or absence of oxygen determines the metabolic pathways used for degradation. Aerobic degradation is generally faster and more complete than anaerobic degradation. nih.gov

Bioavailability: The extent to which this compound is available to microorganisms can affect its degradation rate. Factors such as its solubility in water and its tendency to adsorb to soil or sediment particles can influence its bioavailability.

Chemical Structure: The branched nature of 4-methylhexanoic acid is a significant factor. Studies have consistently shown that branched-chain compounds are often degraded more slowly than their linear counterparts due to the steric hindrance the branch poses to enzymatic attack. nih.govresearchgate.net

Research on synthetic ester lubricants has shown that the biodegradability is primarily dependent on the characteristics of the base fluids and can be influenced by additives. psu.edu Furthermore, a study on bio-based oligoesters in marine environments highlighted that chemical structure, bond lability, and water solubility are key factors affecting biodegradation. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties and offer detailed descriptions of chemical reactions.

The flexibility of the butyl and 4-methylhexanoate chains allows the molecule to adopt various three-dimensional arrangements, known as conformations. Conformational analysis is the study of the energies of these different spatial arrangements, or rotamers, to understand their relative stabilities. libretexts.org The most stable conformations are those that minimize steric interactions, which are repulsive forces between atoms that are brought too close together. libretexts.orgupenn.edu

For acyclic molecules like Butyl 4-methylhexanoate, staggered conformations are generally more stable than eclipsed conformations. libretexts.org The relative energies of different conformers are influenced by factors such as torsional strain and van der Waals interactions. In substituted cyclohexanes, for example, substituents prefer to be in the equatorial position to minimize steric strain. libretexts.orgutdallas.edu The energy difference between axial and equatorial conformations is quantified by the A-value. libretexts.orgutdallas.edu While this compound is not a cyclohexane (B81311), the principles of minimizing steric hindrance are analogous. The branched nature of the 4-methyl group and the length of the butyl chain introduce multiple rotational bonds, leading to a complex potential energy surface with numerous local energy minima corresponding to different conformers.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these different conformations. researchgate.netnrel.gov For instance, the B3LYP functional with a suitable basis set like 6-311+G(d,p) can provide a good balance of accuracy and computational cost for determining the geometries and relative energies of different conformers. csic.esresearchgate.net These calculations help identify the most stable, low-energy conformations that are most likely to be present at a given temperature.

Table 1: Key Concepts in Conformational Analysis

Term Description
Conformer A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.
Staggered Conformation A conformation where the atoms or groups on adjacent carbons are as far apart as possible. Generally more stable. libretexts.org
Eclipsed Conformation A conformation where the atoms or groups on adjacent carbons are as close as possible. Generally less stable due to higher steric strain. libretexts.org
Torsional Strain The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms.
Steric Hindrance The repulsion between the electron clouds of atoms or groups that are in close proximity. upenn.edu
A-value A measure of the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring. libretexts.orgutdallas.edu

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov For esters like this compound, common reactions include hydrolysis and transesterification. Quantum chemical calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net

For example, in the hydrolysis of an ester, computational models can detail the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the alcohol (butanol in this case). nih.gov These models can also predict the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur.

Studies on similar esters, like methyl hexanoate (B1226103), have utilized computational models to understand their oxidation and pyrolysis reactions. nih.govresearchgate.netosti.gov These models often involve complex reaction networks with numerous elementary steps, including hydrogen abstraction, radical addition, and decomposition reactions. nih.gov The insights gained from these computational studies are crucial for understanding the combustion and atmospheric chemistry of esters.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. scispace.com This is achieved by developing mathematical models that can predict properties based on numerical descriptors derived from the molecular structure. scispace.comsemanticscholar.orgnih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. semanticscholar.orgfarmaciajournal.comresearchgate.net These descriptors can be calculated from the 2D or 3D representation of the molecule. nih.gov QSPR models use these descriptors as independent variables to predict a dependent variable, which is the property of interest (e.g., boiling point, surface tension). scispace.comresearchgate.net

For this compound, relevant descriptors could include:

Topological descriptors: These are based on the 2D graph of the molecule and describe its connectivity and branching. hw.ac.uknanobioletters.com

Geometrical descriptors: These are derived from the 3D structure of the molecule and describe its size and shape.

Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as charge distribution and orbital energies. researchgate.net

QSPR models have been successfully applied to predict various properties of aliphatic esters, including boiling points and toxicity. scispace.comfarmaciajournal.comresearchgate.net These models can be valuable for estimating the properties of new or untested compounds, reducing the need for expensive and time-consuming experiments. nih.govmdpi.com

Table 2: Examples of Molecular Descriptors

Descriptor Type Example Information Encoded
Topological Wiener Index, Randic Index, Balaban Index hw.ac.uk Molecular branching and connectivity.
Geometrical Molecular Volume, Surface Area Molecular size and shape.
Quantum-Chemical Dipole Moment, HOMO/LUMO energies Electronic charge distribution and reactivity.

Topological indices are a class of molecular descriptors that have proven particularly useful in QSPR studies. scispace.comfrontiersin.org They are derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. nih.govnanobioletters.com These indices capture information about the size, shape, and degree of branching in a molecule. hw.ac.uk

In recent years, machine learning algorithms have been increasingly combined with QSPR to develop more accurate and robust predictive models. nih.govresearchgate.net Machine learning methods, such as multiple linear regression, random forests, and neural networks, can identify complex, non-linear relationships between molecular descriptors and properties. nih.govresearchgate.net

For instance, a QSPR model for the boiling points of aliphatic esters used atom-type-based topological indices in a multiple linear regression model, achieving a high correlation coefficient. scispace.com The integration of machine learning with a wide range of calculated descriptors allows for the development of predictive models for various properties of this compound and related compounds. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbioexcel.eu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and transport properties. nih.govd-nb.info

For this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different conformers.

Simulate the liquid state of the compound to predict properties like density, viscosity, and diffusion coefficients. researchgate.net

Study the interactions of this compound with other molecules, such as solvents or biological macromolecules. samipubco.com

MD simulations have been used to study the thermophysical properties of binary mixtures containing methyl esters, with results showing good agreement with experimental data. researchgate.net These simulations often employ force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. The GROMOS force field, for example, has been shown to be suitable for simulating alkanes and fatty acid methyl esters. researchgate.net

Solvent Effects and Intermolecular Interactions

The behavior of this compound in solution is governed by a complex interplay of intermolecular forces, which are influenced by the nature of the solvent. psu.edu As an ester with a branched alkyl chain, its interactions are primarily dictated by London dispersion forces and dipole-dipole interactions. rsc.orgmit.edu The ester group (-COO-) introduces polarity, while the nonpolar alkyl chains (butyl and 4-methylhexyl groups) contribute to its hydrophobic character.

Computational studies on analogous esters, such as n-butyl acetate (B1210297), provide insight into the stability of radical intermediates at different positions along the alkyl chain, which is influenced by interactions with the surrounding solvent molecules. rsc.org For instance, the stability of carbon-centered radicals on the butyl chain of n-butyl acetate is determined by factors including hyperconjugation and spin density, which can be modulated by the solvent environment. rsc.org The branched structure of this compound is expected to enhance its solubility in hydrophobic or non-polar solvents compared to linear esters due to its shape and increased surface area for dispersion forces.

The choice of solvent is critical not only for solubility but also for its impact on reaction kinetics and spectroscopic analysis. Discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) for esters can often be attributed to solvent effects and conformational isomerism in solution. The cohesive energy density, a measure of the total intermolecular forces within a liquid, is a key parameter in understanding these interactions. mit.edu Solvents with cohesive energy densities similar to that of this compound are more likely to be effective solvents. The table below presents parameters for common solvents, illustrating the range of environments that can influence solute behavior. mit.edunih.gov

Table 1: Properties of Common Solvents Relevant to Intermolecular Interactions

SolventCohesive Energy Density (cal/cm³)Polarity ClassPrimary Intermolecular Forces with this compound
Hexane53.3Non-polarLondon Dispersion
Toluene80.1Non-polar (Aromatic)London Dispersion, π-stacking
Diethyl Ether55.5Weakly PolarLondon Dispersion, Dipole-Dipole
Ethyl Acetate82.8Polar AproticLondon Dispersion, Dipole-Dipole
Acetone95.5Polar AproticLondon Dispersion, Dipole-Dipole
Ethanol (B145695)161.3Polar ProticLondon Dispersion, Dipole-Dipole, Hydrogen Bonding (acceptor)
Water552.2Polar ProticHydrophobic Effects, some H-Bonding (acceptor)

The thermodynamics of solute-solvent hydrogen bonds are also a crucial consideration, particularly in protic solvents like alcohols. kpfu.ru While this compound cannot donate a hydrogen bond, its carbonyl oxygen can act as a hydrogen bond acceptor. In self-associating solvents like ethanol or water, the strength of this interaction is influenced by the cooperative effect of the solvent's hydrogen-bonding network. kpfu.ru

Enzyme-Substrate Docking and Catalytic Mechanism Simulations

Computational methods, including molecular docking and mechanism simulations, are invaluable for understanding the enzymatic synthesis and transformation of esters like this compound. Lipases are the most common enzymes used for these reactions, catalyzing esterification and transesterification through a mechanism involving a catalytic triad (B1167595) (typically serine, histidine, and aspartic acid) at the active site. diva-portal.orgacademie-sciences.frmdpi.com

Molecular modeling studies have been instrumental in explaining the enantioselectivity of lipases in the kinetic resolution of structurally similar branched-chain fatty acid esters. A key study investigated the transesterification of 4-methylhexanoic acid methyl ester and 4-methyloctanoic acid methyl ester, which are close analogs of this compound. wur.nl The research found that Candida antarctica lipase (B570770) B (CALB) preferentially catalyzes the reaction for the R-enantiomer of these substrates. wur.nl Molecular modeling supported these experimental findings, providing a structural basis for the observed stereochemical preference by simulating the fit of the substrate within the enzyme's active site. wur.nl

Docking simulations of similar substrates, such as butyl hexanoate, in lipase active sites reveal how the enzyme accommodates the molecule. diva-portal.org Steric hindrance within the acyl donor pocket can force the substrate's alkyl chain to adopt a bent, higher-energy conformation to achieve a productive binding pose for catalysis. diva-portal.org The catalytic mechanism for lipases is well-established as a two-step process, often described by Ping-Pong Bi-Bi kinetics. researchgate.net In the first step, the catalytic serine attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol and form a covalent acyl-enzyme intermediate. diva-portal.org In the second step, the acyl-enzyme is attacked by the second substrate (an alcohol in transesterification or water in hydrolysis) to release the new ester and regenerate the free enzyme. diva-portal.org

The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter determined from these kinetic resolutions. Computational docking helps rationalize why changes in substrate structure or reaction conditions, such as temperature, lead to significant changes in the E value. wur.nl For example, in the CALB-catalyzed transesterification of 4-methyloctanoic acid methyl ester, decreasing the temperature from 45°C to 27°C increased the enantiomeric ratio from 8 to 23. wur.nl This suggests that the energy difference between the transition states for the two enantiomers becomes more pronounced at lower temperatures, an effect that can be explored through simulation.

Table 2: Enzyme Selectivity in the Kinetic Resolution of 4-Methyl-Branched Esters

EnzymeSubstratePreferred EnantiomerEnantiomeric Ratio (E)
Candida antarctica lipase B (CALB)4-Methylhexanoic acid methyl esterR5
Candida antarctica lipase B (CALB)4-Methyloctanoic acid methyl esterR8 (at 45°C)
Rhizomucor miehei lipase4-Methylhexanoic acid methyl esterS2
Rhizomucor miehei lipase4-Methyloctanoic acid methyl ester-Not selective

Source: Adapted from Heinsman, N.W.J.T., et al. (1998). wur.nl

Q & A

Q. What are the established methods for synthesizing Butyl 4-methylhexanoate, and how do reaction conditions influence yield?

this compound derivatives are synthesized via esterification or transesterification reactions. For example, tert-butyl derivatives can be prepared using sulfuryl chloride in solvents like benzene or carbon tetrachloride, followed by purification via distillation or chromatography. Key factors affecting yield include solvent polarity, catalyst choice (e.g., acid catalysts for esterification), and temperature control. NMR and GC-MS are critical for verifying purity and structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound derivatives may exhibit corrosivity or toxicity. Researchers must wear PPE (gloves, goggles, lab coats) and work in ventilated areas. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Avoid environmental release due to potential aquatic toxicity. Safety data sheets (SDS) from suppliers like Cayman Chemical provide specific hazard classifications and disposal guidelines .

Q. How can researchers characterize the purity of this compound using analytical techniques?

Gas chromatography (GC) with flame ionization detection (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. For example, 1^1H NMR peaks for the tert-butyl group typically appear as singlets at ~1.2–1.4 ppm, while ester carbonyl signals resonate near 170 ppm in 13^{13}C NMR. Discrepancies in integration ratios or unexpected peaks indicate impurities requiring column chromatography or recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between theoretical and observed NMR/IR data often arise from solvent effects, conformational isomerism, or residual catalysts. For example, unexpected splitting in 1^1H NMR may indicate incomplete purification. Cross-validate results with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., DFT calculations for predicted chemical shifts). Documenting solvent history and reaction intermediates is critical for troubleshooting .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

Automated flow chemistry systems can enhance reproducibility by precisely controlling residence time and temperature. Catalyst screening (e.g., immobilized lipases for enantioselective synthesis) and solvent-free reactions under microwave irradiation reduce purification steps. Statistical design of experiments (DoE) identifies optimal molar ratios and reaction times, minimizing side products .

Q. How should researchers address environmental impact assessments for this compound?

Conduct biodegradability studies using OECD 301 guidelines (e.g., closed bottle tests) and ecotoxicity assays with Daphnia magna or algae. Data should inform waste management protocols, such as neutralization before disposal. Computational tools like EPI Suite predict persistence and bioaccumulation potential, guiding greener synthetic routes .

Data Management and Analysis

Q. What are best practices for presenting raw and processed data in publications?

Raw data (e.g., NMR spectra, GC chromatograms) should be archived in supplementary materials, while processed data (integrated peaks, retention times) are summarized in tables. Use tools like OriginLab or Python’s Matplotlib for visualizing trends. Explicitly report uncertainties (e.g., ±5% yield variation due to solvent evaporation) and statistical significance tests (t-tests, ANOVA) .

Q. How can researchers mitigate biases in catalytic studies of this compound synthesis?

Blind trials and independent replication by collaborators reduce observer bias. Control experiments (e.g., omitting the catalyst) validate its necessity. Use standardized reference materials (e.g., NIST-certified esters) for instrument calibration, ensuring comparability across studies .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic GC analysis detect degradation products. For long-term storage, argon-purged vials at -20°C prevent oxidation. Compare results to Arrhenius model predictions to extrapolate shelf life .

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